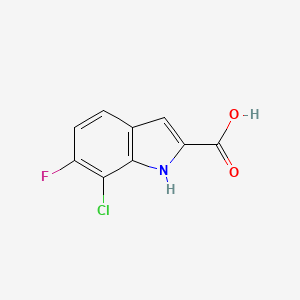

7-chloro-6-fluoro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-6-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-7-5(11)2-1-4-3-6(9(13)14)12-8(4)7/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFIQCOFOZNSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254989 | |

| Record name | 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-56-0 | |

| Record name | 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid typically involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of reagents such as nitrobenzene, dimethylformamide (DMF), and reducing agents like iron powder or tin chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

7-chloro-6-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related indole-carboxylic acid derivatives, highlighting differences in substituents, synthesis routes, physicochemical properties, and applications:

Key Observations:

Substituent Effects: Halogen Position: Chlorine at C7 (vs. Functional Groups: Carboxylic acid at C2 (vs. C3 or C6) influences hydrogen-bonding capacity and solubility. For example, 6-fluoroindole-2-carboxylic acid shows similar NMR shifts (δ 11.50 ppm for NH) to its chlorinated analog, suggesting comparable acidity .

Synthetic Accessibility :

- Methyl ester hydrolysis (e.g., using NaOH/EtOH) is a common route for carboxylic acid derivatives (). However, regioselective halogenation remains challenging, requiring precise control of reaction conditions .

Commercial Status :

- This compound is discontinued, while analogs like 6-fluoroindole-2-carboxylic acid remain available, reflecting demand for simpler halogenation patterns .

Biological Activity

7-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, which is renowned for its diverse biological activities. The unique substitution of chlorine and fluorine atoms in its structure enhances its potential in various scientific fields, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically employs the Leimgruber–Batcho indole synthesis method. This process involves specific reaction conditions that optimize yield and purity, often utilizing catalysts to enhance efficiency.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole ring structure allows for high-affinity binding, modulating the activity of these targets and resulting in significant biological effects, such as:

- Antiviral Activity : The compound has shown promise as an inhibitor of neurotropic alphaviruses, demonstrating protective effects against viral infections in animal models .

- Anticancer Properties : Studies have revealed its potential as an anticancer agent, with various derivatives exhibiting cytotoxic effects against different cancer cell lines .

Antiviral Studies

In a study focusing on alphavirus replication inhibitors, derivatives similar to this compound were evaluated for their efficacy against viruses like Western equine encephalitis virus (WEEV). Some compounds demonstrated up to a 40-fold increase in half-lives in mouse liver microsomes, indicating enhanced stability and potential for therapeutic use .

Anticancer Activity

Research into the anticancer properties of this compound revealed that several analogs exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin. For instance, certain derivatives displayed IC50 values in the range of 0.12–2.78 µM against various cancer cell lines, indicating strong antiproliferative activity .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 Value (µM) | Biological Activity |

|---|---|---|

| This compound | 0.12–2.78 | Anticancer |

| Doxorubicin | 1.93–2.84 | Anticancer |

| 6-Chloro-7-fluoro-1H-indole-2-carboxylic acid | Varies | Antiviral |

Case Studies

- Neurotropic Alphavirus Inhibition : A study demonstrated that indole derivatives could significantly inhibit viral replication in vitro, with one compound achieving an IC50 of 32.37 µM against HIV integrase, showcasing the potential for further development as antiviral agents .

- Cytotoxicity Against Cancer Cells : In vitro assays indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cell lines such as MCF-7 and A549, emphasizing their therapeutic potential .

Q & A

Q. What are the recommended safety protocols for handling 7-chloro-6-fluoro-1H-indole-2-carboxylic acid in laboratory settings?

- Methodological Answer : Use full-body protective gear, including nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised if airborne particles are generated . Avoid skin contact and ensure adequate ventilation to prevent dust accumulation. Store the compound at +4°C in sealed containers, as recommended for structurally similar indole-carboxylic acids . No carcinogenic classification has been reported by IARC, ACGIH, or OSHA, but standard toxicology precautions (e.g., fume hood use) should be followed .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for indole derivatives . Confirm structural integrity via -NMR (e.g., aromatic proton splitting patterns) and -NMR to distinguish chloro/fluoro substituents. Mass spectrometry (ESI-MS) can validate molecular weight (theoretical: 229.6 g/mol) .

Q. What synthetic routes are reported for halogenated indole-2-carboxylic acids?

- Methodological Answer : Halogenation typically occurs via electrophilic substitution on indole precursors. For 7-chloro-6-fluoro derivatives, stepwise methods include:

Fluorination : Use Selectfluor® or DAST on 6-hydroxyindole intermediates.

Chlorination : Employ N-chlorosuccinimide (NCS) in DMF at 0–5°C to minimize overhalogenation .

Carboxylic acid groups are introduced via hydrolysis of esters (e.g., ethyl 2-cyanoindole intermediates under acidic conditions) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1H^1H1H-NMR shifts) for this compound be resolved?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Perform variable-temperature NMR in DMSO- to assess tautomeric equilibrium. Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) . For fluorinated analogs, -NMR can clarify substituent positions (expected δ: -110 to -120 ppm for aromatic F) .

Q. What strategies optimize low yields in the coupling of this compound with peptide backbones?

- Methodological Answer : Low yields often stem from steric hindrance or electron-withdrawing effects of halogens. Use coupling agents like HATU or COMU with DIPEA in DMF, which enhance activation of the carboxylic acid. Pre-protect the indole NH with a Boc group to prevent side reactions . Monitor reaction progress via LC-MS and adjust stoichiometry (1.5:1 reagent:acid ratio) .

Q. How do researchers analyze environmental stability and degradation products of this compound?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Use HPLC-PDA to track degradation (e.g., dehalogenation or decarboxylation). LC-QTOF-MS identifies major degradants—common issues include hydrolysis of the carboxylic acid to hydroxyl derivatives . For photostability, expose samples to UV light (320–400 nm) and monitor via TLC .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for halogenated indole-carboxylic acids?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Perform DSC analysis at 5°C/min to detect multiple endotherms. Recrystallize from ethanol/water (7:3 v/v) to obtain a single crystal form, and validate purity via PXRD . For example, 4-fluoroindole-2-carboxylic acid melts at 140–146°C, while chloro analogs show higher ranges (205–209°C) .

Advanced Experimental Design

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic sites. Molecular electrostatic potential (MEP) maps identify electron-deficient regions (enhanced by Cl/F). Compare activation energies for SNAr reactions with amines or thiols in silico before lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.